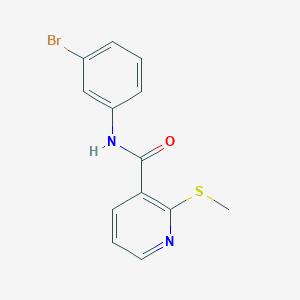

N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide

Description

Propriétés

IUPAC Name |

N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2OS/c1-18-13-11(6-3-7-15-13)12(17)16-10-5-2-4-9(14)8-10/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHCWEOZGVPHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide typically involves a multi-step process. One common method starts with the bromination of aniline to obtain 3-bromoaniline. This intermediate is then subjected to a coupling reaction with 2-methylsulfanylpyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, while the carboxamide group can undergo reduction to form corresponding amines.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products:

Substitution Products: Various substituted phenyl derivatives.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines.

Coupling Products: Biaryl derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features to N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide exhibit notable antifungal and antimicrobial activities. For instance, derivatives of pyridine-3-carbonitrile have shown broad-spectrum activity at low concentrations, surpassing the potency of established drugs like Ketoconazole and Chloramphenicol.

The presence of the 3-bromophenyl and sulfanyl moieties is thought to enhance the compound's interaction with microbial targets. This suggests that N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide could be explored further as a lead compound in the development of new antimicrobial agents.

Anticancer Potential

N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide has also been investigated for its anticancer properties . Research on related compounds indicates that modifications in the phenyl and pyridine structures can significantly affect their biological activity against cancer cell lines. For example, studies have reported that certain derivatives inhibit the expression of FOXM1, a protein associated with tumor proliferation in triple-negative breast cancer cells .

The structure-activity relationship (SAR) analysis suggests that introducing specific substituents can enhance cytotoxicity against various cancer cell lines, making N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide a candidate for further investigation in cancer therapeutics.

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis. Its reactive sulfanyl group allows for further chemical modifications, potentially leading to the synthesis of more complex molecules with desired biological activities. The ability to incorporate diverse substituents at various positions on the pyridine ring opens avenues for creating novel compounds with tailored properties.

Table 1: Comparison of Biological Activities of Related Compounds

Case Studies and Research Insights

Several case studies highlight the efficacy of compounds similar to N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide in biological assays:

- Cytotoxicity Studies : Compounds bearing similar functional groups have been evaluated for their cytotoxic effects on various cancer cell lines, revealing significant selectivity towards malignant cells over normal cells .

- Mechanistic Studies : Investigations into the mechanism of action suggest that these compounds may interfere with cellular pathways involved in proliferation and survival, offering insights into their potential therapeutic roles in cancer treatment .

Mécanisme D'action

The mechanism of action of N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards these targets. The carboxamide group can form hydrogen bonds with biological macromolecules, further stabilizing the interaction .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds:

N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

- Structure : Features a 2-oxo group and a 3-bromo-2-methylphenyl substituent.

- Planarity : The molecule adopts a near-planar conformation (dihedral angle = 8.38°) due to π-conjugation through the amide bridge. This enhances stacking interactions in crystal packing .

- Crystallography : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds.

N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide ()

- Halogen Substitution : Chlorine replaces bromine.

- Isostructurality : Nearly identical crystal packing, but bromine’s larger atomic radius may alter halogen bonding and steric effects .

Linomide (Quinoline-3-carboxamide) () Core Structure: Quinoline instead of pyridine. Activity: Demonstrates antiangiogenic effects by inhibiting endothelial cell migration and invasion (IC₅₀ ≥ 100 µg/ml). The carboxamide group is critical for cytostatic activity .

Table 1: Substituent Impact on Properties

Crystallographic and Conformational Insights

- Planarity and Hydrogen Bonding : The near-planar conformation of N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () facilitates dimerization via N–H⋯O bonds. Methylsulfanyl substitution in the target compound may reduce hydrogen-bonding capacity but increase hydrophobicity .

Activité Biologique

N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide features a pyridine ring substituted with a bromophenyl group and a methylsulfanyl moiety. Its molecular formula is C12H12BrN2OS, and it exhibits properties typical of carboxamide derivatives, which often show diverse biological activities.

Research indicates that compounds similar to N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide can act through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many derivatives demonstrate inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a role in cancer immunotherapy by modulating immune responses .

- Antioxidant Activity : Certain studies have shown that related compounds possess antioxidant properties, contributing to their potential in treating oxidative stress-related diseases .

Anticancer Activity

N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The compound's structural modifications have shown that specific substitutions enhance its potency against cancer cells.

Antimicrobial Activity

While specific data on the antimicrobial activity of N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide is limited, related compounds within the same chemical class have exhibited significant antibacterial and antifungal activities. For instance, modifications in the carboxamide structure often lead to enhanced interactions with microbial targets .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of halogen substituents, such as bromine in the phenyl ring, significantly affects the biological activity of these compounds. A comparative analysis has shown that:

| Compound Structure | IC50 (µM) | Biological Activity |

|---|---|---|

| N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide | TBD | Potential IDO1 inhibitor |

| 4-bromo derivative | 26.8 | α-glucosidase inhibitor |

| 4-fluoro derivative | 1 | Antibacterial against H. pylori |

The data suggest that halogenation increases potency against specific targets while also influencing pharmacokinetic properties.

Case Studies and Experimental Findings

Several studies have explored the efficacy of N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide in preclinical models:

- IDO1 Inhibition : A study demonstrated that modifications to the core structure led to enhanced IDO1 inhibition in ovarian cancer models, suggesting potential for immunotherapy applications .

- Anticancer Efficacy : In a xenograft model, derivatives showed significant tumor growth inhibition compared to controls, indicating a promising therapeutic window for further development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling a pyridine-3-carboxamide precursor with a bromophenyl derivative. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under reflux, using catalysts like p-toluenesulfonic acid and solvents such as methanol or dichloromethane . Key parameters include:

- Temperature : Elevated temperatures (e.g., reflux) to drive reaction completion.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts : Lewis acids (e.g., AlCl₃) or bases (e.g., triethylamine) optimize intermediate formation .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

- Methodological Answer : X-ray crystallography is the gold standard. Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used. For example, in structurally similar compounds, triclinic crystal systems (space group P1) with near-planar conformations are observed due to π-conjugation across the carboxamide bridge . Key metrics include:

- Dihedral angles : <10° between aromatic rings indicates planarity .

- Hydrogen bonding : Intra- and intermolecular N–H⋯O bonds stabilize crystal packing .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent effects (e.g., bromine deshields adjacent protons).

- HPLC-MS : Ensures purity (>95%) and confirms molecular weight.

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How do tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) impact biological activity, and how can they be controlled?

- Methodological Answer : The keto-amine tautomer is often dominant in crystalline states, as seen in analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Control strategies include:

- Solvent polarity : Protic solvents (e.g., MeOH) favor keto forms .

- pH adjustment : Acidic conditions stabilize the lactam (keto) tautomer .

- Biological implications : Keto forms may enhance binding to enzyme active sites (e.g., PARP inhibitors) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

- Methodological Answer : Discrepancies may arise from:

- Purity issues : Use preparative HPLC to isolate >99% pure batches.

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Structural analogs : Compare substituent effects (e.g., bromine vs. chlorine) to identify SAR trends .

Q. How can computational tools predict the compound’s pharmacokinetics and target interactions?

- Methodological Answer :

- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., PARP-1). For example, the bromophenyl group may occupy hydrophobic pockets .

- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and metabolic stability (CYP450 interactions) .

Key Research Challenges

- Stereochemical Control : Bromine’s steric effects may hinder regioselectivity in multi-step syntheses. Use chiral catalysts (e.g., BINOL derivatives) for enantioselective routes .

- Biological Target Validation : Prioritize in vitro assays (e.g., enzyme inhibition) before in vivo studies to minimize off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.